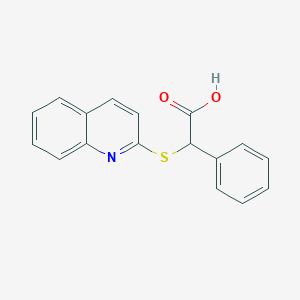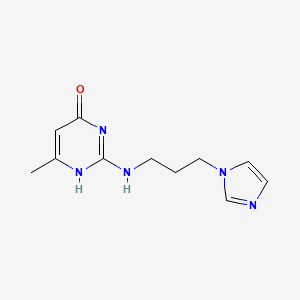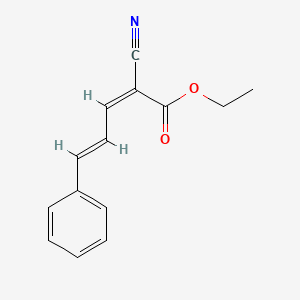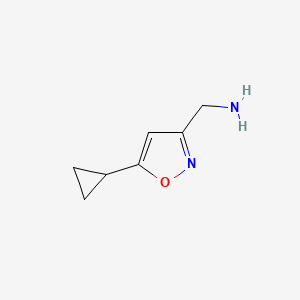
Triferric doxorubicin
概要
説明
Triferric doxorubicin, also known as quelamycin, is a metallic derivative of the well-known chemotherapeutic agent doxorubicin. This compound is formed by the chelation of doxorubicin with three ferric ions at neutral pH. This compound has been studied for its potential to reduce the general, hematological, and cardiac toxicity associated with doxorubicin while maintaining its antineoplastic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triferric doxorubicin involves the chelation of doxorubicin with ferric ions. The process typically requires the following steps:
Chelation Reaction: Doxorubicin is dissolved in a suitable solvent, such as water or a buffer solution, and ferric chloride is added to the solution. The reaction is carried out at neutral pH to facilitate the formation of the triferric complex.
Purification: The resulting this compound complex is purified using techniques such as dialysis or chromatography to remove any unreacted ferric ions and other impurities.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Chelation: The chelation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions such as pH, temperature, and concentration.
Purification and Formulation: The purified this compound is formulated into a suitable dosage form, such as an injectable solution, for clinical use.
化学反応の分析
Types of Reactions
Triferric doxorubicin undergoes various chemical reactions, including:
Oxidation: The ferric ions in the complex can participate in redox reactions, potentially generating reactive oxygen species.
Reduction: The ferric ions can be reduced to ferrous ions under certain conditions, affecting the stability and activity of the compound.
Substitution: Ligand exchange reactions can occur, where the ferric ions are replaced by other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to study the oxidative behavior of this compound.
Reduction: Reducing agents such as ascorbic acid or sodium borohydride can be employed to investigate the reduction of ferric ions.
Substitution: Various ligands, including chelating agents like ethylenediaminetetraacetic acid (EDTA), can be used to explore substitution reactions.
Major Products Formed
Oxidation: Reactive oxygen species and oxidized forms of doxorubicin.
Reduction: Ferrous ion complexes and reduced forms of doxorubicin.
Substitution: New metal-ligand complexes with different properties.
科学的研究の応用
Triferric doxorubicin has been explored for various scientific research applications, including:
作用機序
Triferric doxorubicin exerts its effects through multiple mechanisms:
DNA Intercalation: Similar to doxorubicin, this compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: The compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA damage and cell death.
Reactive Oxygen Species Generation: The ferric ions in the complex can generate reactive oxygen species, contributing to the cytotoxic effects.
Molecular Targets and Pathways: This compound targets multiple cellular pathways, including the activation of apoptosis-related proteins and the inhibition of cell proliferation signals.
類似化合物との比較
Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy but associated with significant cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Uniqueness of Triferric Doxorubicin
This compound is unique due to its metal-chelated structure, which offers potential advantages such as:
Reduced Toxicity: Lower general, hematological, and cardiac toxicity compared to doxorubicin.
Enhanced Stability: Improved chemical stability due to the presence of ferric ions.
Targeted Delivery: Potential for enhanced targeting and reduced off-target effects when incorporated into advanced drug delivery systems.
特性
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7825646.png)
![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B7825658.png)
acetic acid](/img/structure/B7825663.png)


![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7825683.png)
![6-methyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B7825693.png)
![methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B7825702.png)



![ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825731.png)
![3-cyclopropyl-2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7825741.png)
![2-(2,2-difluoroethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7825743.png)
